
Propyl-(tetrahydro-furan-2-ylmethyl)-amine
Overview
Description
The compound of interest, Propyl-(tetrahydro-furan-2-ylmethyl)-amine, is a tertiary amine derivative that is structurally related to various furan-containing compounds. These compounds have been studied for their diverse range of applications, including their role in aroma formation and potential use in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, furfuryl-amine, a related compound, has been shown to form from ribose through a nitrogen atom transfer from the α-amino group of amino acids. This process involves decarboxylation, isomerization, and hydrolysis steps . Another study describes the synthesis of a tertiary amine with N-5-nitrofurfuryl and N-prop-2-ynyl moieties, although the molecule is not planar due to the inclination of the furan ring relative to the phenyl ring . Additionally, propargyl amines undergo cyclization reactions to form benzofuran derivatives, which can further rearrange under certain conditions to yield substituted benzofurans .
Molecular Structure Analysis
The molecular structure of furan derivatives can vary significantly. For example, the N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine molecule is not planar, with the furan ring inclined at a significant angle to the phenyl ring, which affects the overall molecular conformation and potential reactivity .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. Furfuryl-amine can interact with 3-deoxyribosone to form furfuryl-pyrrole derivatives through dehydration and cyclization . Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been studied on N-(5-quinolyl)furan-2-carboxamide, leading to the formation of thiazoloquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The inclination of the furan ring, as seen in N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, suggests that van der Waals forces dominate the crystal structure, and the terminal alkynyl group, despite being a strong hydrogen-bond donor, does not participate in hydrogen bonding . The reactivity of these compounds in various chemical reactions indicates a range of potential applications, although specific physical properties such as melting points, boiling points, and solubilities are not detailed in the provided papers.
Scientific Research Applications
Furan Synthesis and Derivative Development
A study by Friedrich, Wächtler, and Meijere (2002) discusses the synthesis of furans and their reactions with primary amines to create 1,2,4-trisubstituted pyrroles. This indicates a route for the development of complex organic compounds using furan derivatives (Friedrich, Wächtler, & Meijere, 2002).
Antibacterial and Antimycobacterial Activities
Szulczyk et al. (2021) synthesized derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and evaluated their antibacterial and antimycobacterial activities. These derivatives demonstrated promising results against certain bacterial strains, highlighting potential pharmaceutical applications (Szulczyk et al., 2021).
Cytotoxicity and Cancer Research
Research by Ignatovich et al. (2014) explored the synthesis of highly cytotoxic furan compounds, which could have implications in cancer research and therapy. These compounds showed significant cytotoxic activity, suggesting their potential use in developing new cancer treatments (Ignatovich et al., 2014).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) synthesized furan-2-yl benzothiazoles and studied their electrophilic substitution reactions. This research contributes to understanding the chemical reactivity of furan derivatives and their potential applications in various chemical syntheses (Aleksandrov & El’chaninov, 2017).
Catalytic Activity in Chemical Synthesis
Bhunia et al. (2017) investigated the use of furan derivatives in enhancing the catalytic activity of copper in the N-arylation of anilines and cyclic secondary amines. Their findings demonstrate the utility of these compounds in facilitating complex chemical reactions (Bhunia et al., 2017).
Synthesis of Linear Polyurethane
Du et al. (2014) utilized furfuryl amine in the synthesis of linear polyurethane bearing pendant furan groups. This research opens avenues for creating new materials with unique properties and potential applications in various industries (Du et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSVGABACUJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389784 | |
| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
7179-87-5 | |
| Record name | Tetrahydro-N-propyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



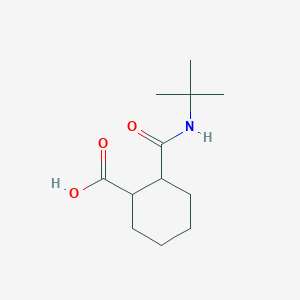
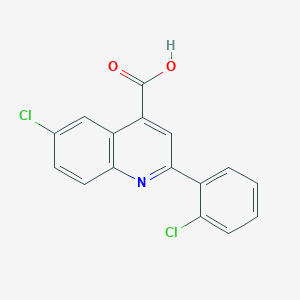
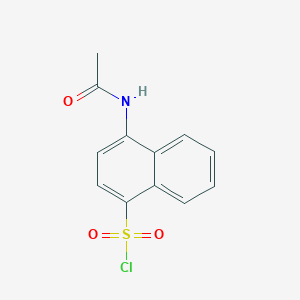






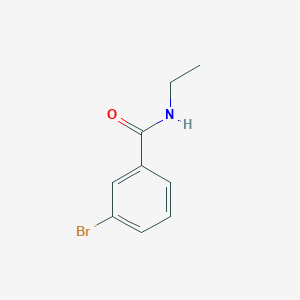
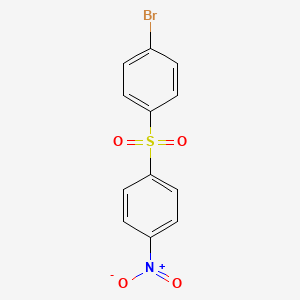
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)